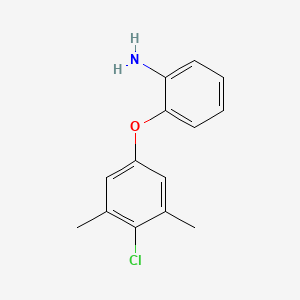

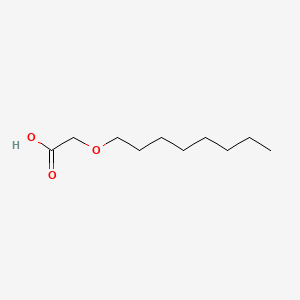

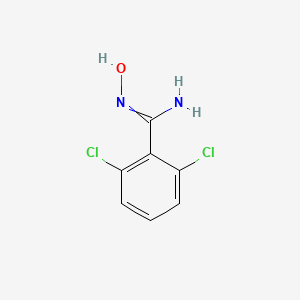

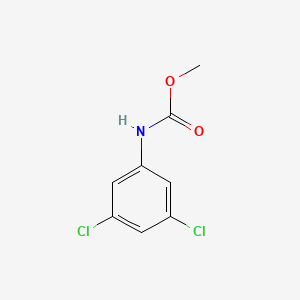

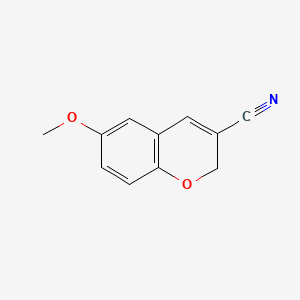

6-methoxy-2H-chromene-3-carbonitrile

Übersicht

Beschreibung

6-Methoxy-2H-chromene-3-carbonitrile is a compound that is structurally related to various heterocyclic compounds synthesized for their potential applications in medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the studies involve chemical entities that share a similar core structure or functional groups, which can provide insights into the behavior and characteristics of this compound.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions and cyclization processes. For instance, 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles were synthesized using substituted cinnamonitriles and 7-methoxy-2-tetralone in aqueous media, catalyzed by triethylbenzylammonium chloride (TEBA), highlighting an environmentally friendly approach with good yields . Similarly, 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles were obtained through a tandem Michael addition-cyclization reaction, with an enantioselective synthesis achieved using a cinchona alkaloid-derived thiourea catalyst .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structure of chromene derivatives. For example, the structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was analyzed using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Another study determined the crystal and molecular structure of a derivative of benzo[1,2-c]chromene, which showed that the molecules are linked by hydrogen bonds, forming a chain-like structure .

Chemical Reactions Analysis

Chromene derivatives exhibit diverse reactivity under nucleophilic conditions. The study on 6-methylchromone-3-carbonitrile demonstrated its reactivity towards various nucleophilic reagents, leading to unexpected products such as chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide, indicating the potential for ring opening and cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be influenced by their molecular structure. The optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV-vis absorption and fluorescence spectroscopy, with absorption and fluorescence maxima observed at 290 nm and 480 nm, respectively. The effects of solvents on the emission spectra were also studied, providing insights into the solvatochromic behavior of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis in Aqueous Media

6-Methoxy-2H-chromene-3-carbonitrile and its derivatives have been synthesized through various methods, emphasizing the importance of environmental-friendly approaches. For instance, 3-Amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles were synthesized using triethylbenzylammonium chloride (TEBA) as a catalyst in aqueous media, highlighting the method's advantages such as good yields, minimal pollution, straightforward operation, and eco-friendliness. This synthesis method provides a foundation for creating environmentally sustainable chemical processes (Shi et al., 2006).

Cytotoxic Activity in Glioblastoma Cells

Another area of research involves evaluating the cytotoxic activity of this compound derivatives in human glioblastoma cells. Specifically, the synthesis of 2-amino-5,6-dihydro-8-methoxy-4-phenylbenzo[h]chromene-3-carbonitrile demonstrated significant cytotoxic effects in U373 human glioblastoma cell lines at certain concentrations, suggesting potential therapeutic applications in cancer treatment (Haiba et al., 2016).

Chemical Transformations Under Nucleophilic Conditions

The reactivity of 6-methylchromone-3-carbonitrile towards nucleophilic reagents has been studied, revealing unexpected products such as chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide. These findings expand the understanding of the chemical behavior of chromene derivatives under nucleophilic conditions, potentially leading to the development of novel heterocyclic systems (Ibrahim & El-Gohary, 2016).

DFT/TD-DFT Studies

In-depth studies involving density functional theory (DFT) and time-dependent DFT (TD-DFT) analyses have been conducted on novel chromene derivatives, such as 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione (MFCTP). These studies provide valuable insights into the molecular structure, vibrational frequencies, electronic absorption spectra, and nonlinear optical properties of chromene derivatives, contributing to the understanding of their physical and chemical properties and potential applications in materials science (Halim & Ibrahim, 2021).

Synthesis of Chromene Scaffolds for Adenosine Receptors

Chromene derivatives have also been identified as new scaffolds for adenosine receptors, with certain compounds exhibiting significant activity. The development of these chromene-based adenosine receptor modulators could open new avenues for therapeutic interventions in diseases where adenosine receptor signaling plays a crucial role (Costa et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-methoxy-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFAZOPNBVZSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206172 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57543-71-2 | |

| Record name | 3-Cyano-6-methoxychromene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2H-chromene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.